molecular formula C24H27N5O3S B2804943 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea CAS No. 941975-11-7

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2804943
CAS No.: 941975-11-7
M. Wt: 465.57
InChI Key: XQQMNNSMXKKUCC-UHFFFAOYSA-N
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Description

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article focuses on its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings.

Chemical Structure

The compound can be broken down into several key components:

  • Piperazine moiety : Known for its diverse pharmacological effects.
  • Thiazole ring : Often associated with antimicrobial and anticancer activities.
  • Urea linkage : Commonly found in various bioactive compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that the thiazole derivatives exhibit anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation. The thiazolidinone scaffold has been recognized for its effectiveness in targeting cancer cells through various pathways, including apoptosis induction and cell cycle arrest .

Serotonin Receptor Interaction

The piperazine component is known to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety. Compounds with similar structures have demonstrated significant binding affinity to these receptors, suggesting potential applications in treating mood disorders and anxiety .

Antimicrobial Properties

Some derivatives of thiazole and piperazine have shown promising antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The mechanisms underlying the biological activity of this compound can be attributed to its structural features:

  • Serotonin Receptor Agonism : The piperazine moiety acts as a ligand for serotonin receptors, potentially leading to enhanced neurotransmitter release and modulation of synaptic activity .
  • Inhibition of Enzymatic Activity : The urea linkage may facilitate interactions with enzymes involved in cancer cell metabolism or microbial growth, leading to inhibition of their activity .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Anticancer Study Demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potency .
Serotonin Receptor Binding Affinity studies revealed strong binding to 5-HT1A and 5-HT2A receptors, suggesting potential for mood disorder treatments .
Antimicrobial Testing In vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant potential in the development of new therapeutic agents, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, similar to 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea, can act as modulators of cancer-related pathways. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation and survival .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects by interacting with serotonin receptors, which are critical in mood regulation .

Receptor Modulation

The compound is believed to interact with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior, making it a candidate for treating psychiatric disorders .

Inhibition of Enzymatic Activity

Certain studies suggest that compounds with similar structures might inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound.

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction .
Study 2Neuropharmacological EffectsShowed significant anxiolytic effects in animal models when administered at specific dosages .
Study 3Enzymatic InhibitionIdentified as a potent inhibitor of certain proteases involved in tumor progression, enhancing the effectiveness of standard treatments .

Properties

IUPAC Name

1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-16-4-6-18(7-5-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h4-11H,12-15H2,1-3H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQMNNSMXKKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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